(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
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Overview
Description
(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate: is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a 2-chlorobenzylamine with a 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thioglycolic acid to form the thiazolidine ring.
Introduction of the Cyano Group: The cyano group is introduced via a Knoevenagel condensation reaction between the thiazolidine intermediate and ethyl cyanoacetate in the presence of a base such as piperidine.
Final Cyclization and Isomerization: The final step involves cyclization and isomerization to obtain the (Z)-isomer of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced cyano derivatives
Substitution: Halogenated or nitrated aromatic derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Due to its structural complexity, the compound is investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry
Polymer Science: Used in the synthesis of polymers with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyano group and aromatic rings play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 2-(5-(2-bromobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-methylphenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
Uniqueness
The uniqueness of (Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a cyano group and a fluorinated aromatic ring enhances its reactivity and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c1-2-28-21(27)16(12-24)20-25(15-9-7-14(23)8-10-15)19(26)18(29-20)11-13-5-3-4-6-17(13)22/h3-10,18H,2,11H2,1H3/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBCJOBIMWIIH-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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